

HPLC method for quantification of Globularin

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Compound of Interest		
Compound Name:	Globularin	
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An HPLC-UV method for the quantitative analysis of **Globularin** has been developed and validated, providing a reliable tool for researchers, scientists, and drug development professionals. **Globularin**, an iridoid glycoside found in plants of the Globularia genus, is a compound of interest for its potential biological activities. This application note details the complete protocol for its quantification from plant matrices, including sample preparation, chromatographic conditions, and comprehensive method validation data.

Introduction

Globularin is a naturally occurring iridoid glycoside that has been identified in various species of the Globularia plant family. Due to its potential therapeutic properties, a robust and accurate analytical method is essential for its quantification in plant extracts and derived products. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of such phytochemicals due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the determination of Globularin.

Experimental Protocol Materials and Reagents

- Globularin reference standard (>98% purity)
- HPLC-grade acetonitrile
- HPLC-grade methanol



- Purified water (18.2 MΩ·cm)
- Formic acid or Phosphoric acid (analytical grade)
- Dried plant material (e.g., leaves of Globularia alypum)
- Syringe filters (0.45 μm, PVDF or PTFE)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector was used.

Preparation of Standard Solutions

A stock solution of **Globularin** (1.0 mg/mL) was prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve over the desired concentration range.

Sample Preparation Protocol

- Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh).
- Extraction: Accurately weigh 0.5 g of the powdered plant material into a conical flask. Add 25 mL of 50% aqueous methanol.[1]
- Ultrasonication: Sonicate the mixture in an ultrasonic bath at 60°C for 30 minutes to facilitate extraction.[1]
- Centrifugation & Filtration: After cooling to room temperature, centrifuge the extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
 [1][2]

Chromatographic Conditions

The separation and quantification were achieved using the following HPLC parameters, which are summarized in Table 1.



Table 1: HPLC Chromatographic Conditions for Globularin Analysis

Parameter	Condition	
Column	C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]	
Mobile Phase	A: Water with 0.1% Phosphoric AcidB: Acetonitrile[3][4]	
Gradient Program	0-5 min: 7% B5-10 min: 7% to 12% B10-40 min: 12% B[5]	
Flow Rate	1.0 mL/min[3][5]	
Injection Volume	10 μL	
Column Temperature	30°C[4]	
Detection	UV at 235 nm (Note: A PDA detector is recommended to confirm peak purity and optimal wavelength)[5]	

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[1] The results are summarized in Table 2.

Linearity and Range

The linearity was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of **Globularin**. The method showed good linearity over the tested range.

Precision

Precision was determined by performing intra-day and inter-day analyses of a quality control sample. The relative standard deviation (RSD) for both was found to be within acceptable



limits, indicating good precision.

Accuracy

Accuracy was assessed through a recovery study. A known amount of **Globularin** standard was spiked into a pre-analyzed sample, which was then re-analyzed. The percentage recovery was calculated to determine the accuracy of the method.

LOD and **LOQ**

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically at S/N ratios of 3:1 for LOD and 10:1 for LOQ.

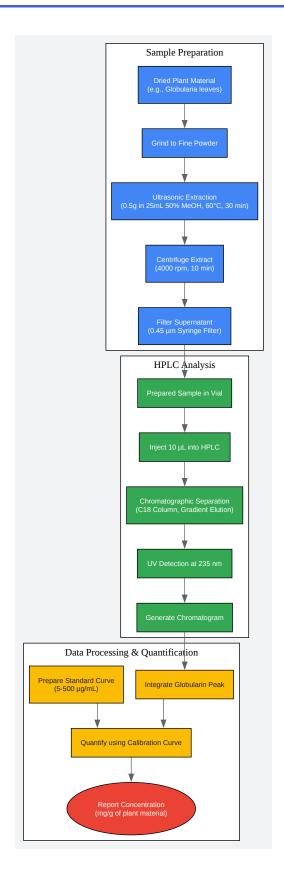
Table 2: Summary of Method Validation Parameters for Globularin Quantification

Validation Parameter	Result	Acceptance Criteria
Linearity Range (μg/mL)	5 - 500	-
Correlation Coefficient (r²)	> 0.999[1]	≥ 0.998
Precision (RSD %)		
Intra-day (n=6)	< 2.0%[1]	≤ 2.0%
Inter-day (n=6)	< 2.5%[1]	≤ 3.0%
Accuracy (Recovery %)	96.8% - 101.5%[1]	95% - 105%
LOD (μg/mL)	0.5	-
LOQ (μg/mL)	1.5	-

Visualization of Experimental Workflow

The logical flow of the entire analytical process, from sample collection to final data analysis, is depicted in the following diagram.





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Caption: Experimental workflow for the HPLC quantification of Globularin.



Conclusion

The described RP-HPLC-UV method is simple, accurate, precise, and reliable for the routine quantification of **Globularin** in plant samples. The detailed protocol and validation data support its application in quality control, phytochemical research, and the development of herbal medicinal products containing Globularia species.

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